

In-Depth Technical Guide: 2-Methoxyoctane

(CAS Number 1541-09-9)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methoxyoctane

Cat. No.: B1652639

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available physicochemical properties, synthesis, and spectral data for **2-Methoxyoctane**. Due to the limited availability of experimental data for this specific isomer, this guide also includes comparative information for related compounds and general principles applicable to alkyl ethers.

Core Physicochemical Properties

Quantitative data for **2-Methoxyoctane** is primarily based on computational models.

Experimental data for key physical properties such as boiling point, density, and refractive index are not readily available in the public domain. For comparative purposes, experimental data for the isomeric 1-Methoxyoctane is provided.

Table 1: Physicochemical Properties of **2-Methoxyoctane**

Property	Value	Source
CAS Number	1541-09-9	[1]
Molecular Formula	C ₉ H ₂₀ O	[1]
Molecular Weight	144.25 g/mol	[1]
IUPAC Name	2-methoxyoctane	[1]
Canonical SMILES	CCCCCCCC(C)OC	[1]
XLogP3-AA (Computed)	3.4	[1]
Hydrogen Bond Donor Count (Computed)	0	[1]
Hydrogen Bond Acceptor Count (Computed)	1	[1]
Rotatable Bond Count (Computed)	6	[1]
Exact Mass (Computed)	144.151415 g/mol	[1]
Topological Polar Surface Area (Computed)	9.2 Å ²	[1]

Table 2: Comparative Experimental Data for 1-Methoxyoctane (CAS 929-56-6)

Property	Value	Source
Boiling Point	173.5 °C at 760 mmHg	
Density	0.786 g/cm ³	
Refractive Index	1.41	

Alkyl ethers, such as **2-methoxyoctane**, are generally colorless liquids at room temperature with a characteristic pleasant odor.^[2] They are less dense than water and have limited solubility in water.^{[3][4]} Their boiling points are typically lower than those of corresponding alcohols due to the absence of intermolecular hydrogen bonding.^{[3][5]}

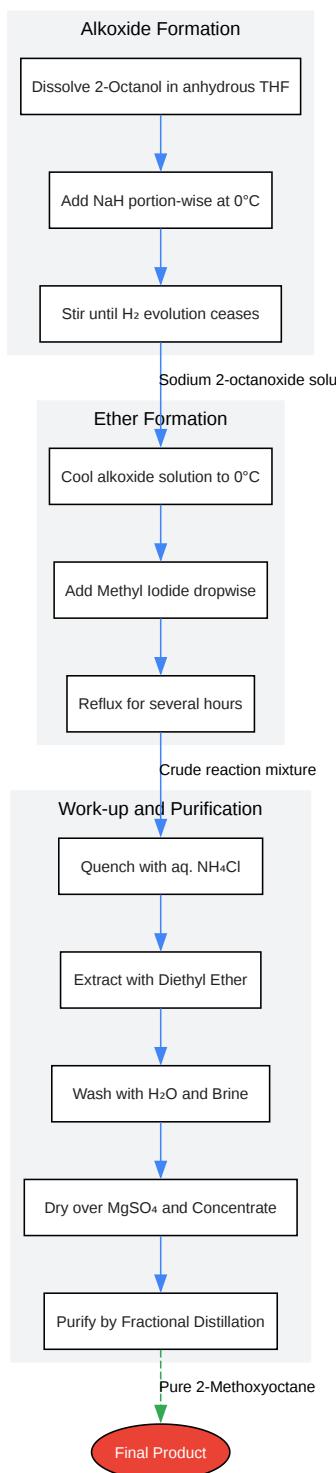
Synthesis of 2-Methoxyoctane

A common and versatile method for the synthesis of unsymmetrical ethers like **2-Methoxyoctane** is the Williamson Ether Synthesis.^{[6][7][8]} This reaction involves the nucleophilic substitution (S_N2) of an alkyl halide by an alkoxide.^[6]

Representative Experimental Protocol: Williamson Ether Synthesis

This protocol describes a general procedure for the synthesis of a secondary alkyl ether, which can be adapted for **2-Methoxyoctane**. The synthesis would involve the reaction of sodium 2-octanoxide with a methyl halide (e.g., methyl iodide).

Materials:


- 2-Octanol
- Sodium hydride (NaH) or other strong base
- Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
- Methyl iodide (CH₃I)
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Diethyl ether
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- **Alkoxide Formation:** In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 2-octanol in the anhydrous solvent.
- Cool the solution in an ice bath and slowly add sodium hydride in portions. The reaction will generate hydrogen gas. Continue stirring at room temperature until the gas evolution ceases, indicating the complete formation of the sodium 2-octanoxide.

- Ether Formation: Cool the alkoxide solution again in an ice bath and add methyl iodide dropwise via a syringe.
- Allow the reaction mixture to warm to room temperature and then heat to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Work-up: After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.
- Transfer the mixture to a separatory funnel and extract with diethyl ether.
- Wash the combined organic layers with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude **2-Methoxyoctane**.
- Purification: The crude product can be purified by fractional distillation.

Workflow for Williamson Ether Synthesis of 2-Methoxyoctane

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **2-Methoxyoctane** via Williamson Ether Synthesis.

Spectral Data

Specific experimental spectral data (NMR, IR, Mass Spectrometry) for **2-Methoxyoctane** (CAS 1541-09-9) are not readily available in public spectral databases. For reference, mass spectrometry and NMR data are available for the isomers 1-Methoxyoctane and 3-Methoxyoctane.^{[9][10][11]} Researchers requiring spectral characterization of **2-Methoxyoctane** would need to acquire this data experimentally following its synthesis.

Safety and Handling

Detailed toxicological and safety data for **2-Methoxyoctane** are not available. As with all alkyl ethers, it should be handled in a well-ventilated fume hood.^[3] Ethers can form explosive peroxides upon exposure to air and light.^[3] Therefore, it is crucial to store them in tightly sealed, opaque containers and to test for the presence of peroxides before heating or distillation. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times.

Conclusion

2-Methoxyoctane is a simple alkyl ether for which there is a notable lack of publicly available experimental data. The information provided in this guide is based on computational predictions and comparative data from its isomers. Researchers interested in this compound for applications in drug development or as a non-polar solvent or intermediate will likely need to synthesize it and characterize its properties in the laboratory. The Williamson ether synthesis provides a reliable and well-established method for its preparation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Methoxyoctane | C9H20O | CID 12444011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Alkyl Ether Bond, Formula & Molecular Structure | Study.com [study.com]
- 3. britannica.com [britannica.com]
- 4. Physical and Chemical Properties of Ethers - GeeksforGeeks [geeksforgeeks.org]
- 5. byjus.com [byjus.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. books.rsc.org [books.rsc.org]
- 9. Octane, 1-methoxy- [webbook.nist.gov]
- 10. 1-Methoxyoctane | C9H20O | CID 70247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Octane, 3-methoxy- | C9H20O | CID 552084 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: 2-Methoxyoctane (CAS Number 1541-09-9)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1652639#2-methoxyoctane-cas-number-1541-09-9-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com